Menadiol Diphosphate dicalcium Menadiol Diphosphate dicalcium
Brand Name: Vulcanchem
CAS No.: 1246169-39-0
VCID: VC16990512
InChI: InChI=1S/C11H12O8P2.2Ca/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+2/p-4
SMILES:
Molecular Formula: C11H8Ca2O8P2
Molecular Weight: 410.28 g/mol

Menadiol Diphosphate dicalcium

CAS No.: 1246169-39-0

Cat. No.: VC16990512

Molecular Formula: C11H8Ca2O8P2

Molecular Weight: 410.28 g/mol

* For research use only. Not for human or veterinary use.

Menadiol Diphosphate dicalcium - 1246169-39-0

Specification

CAS No. 1246169-39-0
Molecular Formula C11H8Ca2O8P2
Molecular Weight 410.28 g/mol
IUPAC Name dicalcium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate
Standard InChI InChI=1S/C11H12O8P2.2Ca/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+2/p-4
Standard InChI Key RERDPHFPZITDRV-UHFFFAOYSA-J
Canonical SMILES CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2]

Introduction

Chemical Identity and Structural Features

Menadiol diphosphate dicalcium is systematically named dicalcium 2-methyl-1,4-naphthylene bis(phosphate) (IUPAC: dicalcium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate) . Its structure features a naphthoquinone backbone substituted with methyl and bis-phosphate groups, coordinated with calcium ions (Figure 1). The calcium ions enhance the compound's stability and solubility compared to its sodium counterpart, menadiol sodium diphosphate .

Table 1: Comparative Properties of Menadiol Diphosphate Salts

PropertyMenadiol Diphosphate DicalciumMenadiol Sodium Diphosphate
Molecular FormulaC11H10O8P2Ca2\text{C}_{11}\text{H}_{10}\text{O}_8\text{P}_2\text{Ca}_2C11H12O8P2Na2\text{C}_{11}\text{H}_{12}\text{O}_8\text{P}_2\text{Na}_2
Molecular Weight (g/mol)410.28400.15
SolubilityModerate in waterHighly water-soluble
Clinical UseLimited experimentalApproved for hemorrhage
StabilityHigh (calcium coordination)Moderate

The calcium salt’s coordination geometry, as revealed by PubChem’s 3D conformer data, optimizes phosphate group interactions, reducing hydrolysis rates in physiological environments . This structural resilience contrasts with the sodium form, which exhibits faster dissolution but lower storage stability .

Synthesis and Industrial Production

The synthesis of menadiol diphosphate dicalcium involves phosphorylation of menadiol (vitamin K4_4) followed by calcium salt formation. Menadiol, derived from the reduction of menadione (vitamin K3_3), undergoes phosphorylation using phosphoric acid derivatives. Subsequent neutralization with calcium hydroxide yields the dicalcium salt .

Key reaction steps include:

  • Reduction of menadione: Menadione (C11H8O2\text{C}_{11}\text{H}_8\text{O}_2) is reduced to menadiol (C11H10O2\text{C}_{11}\text{H}_{10}\text{O}_2) using agents like sodium dithionite.

  • Phosphorylation: Menadiol reacts with diphosphoryl chloride (POCl3\text{POCl}_3) to form menadiol diphosphate.

  • Salt formation: The diphosphate intermediate is treated with calcium hydroxide to precipitate the dicalcium salt .

Industrial production prioritizes high-purity calcium coordination to avoid byproducts like monosodium or mixed salts, which could alter pharmacokinetics .

Pharmacological Profile and Mechanism of Action

As a vitamin K analog, menadiol diphosphate dicalcium serves as a cofactor for γ-glutamyl carboxylase, an enzyme essential for activating clotting factors II, VII, IX, and X. Unlike fat-soluble vitamin K1_1 (phylloquinone), its water solubility enables absorption without biliary assistance, making it viable for patients with obstructive jaundice or malabsorption syndromes .

Pharmacodynamics

  • Prothrombin Synthesis: The compound restores prothrombin levels within 24–48 hours, with effects lasting several days post-administration .

  • Dose-Response: Animal studies in rabbits indicate a plasma volume of distribution (VdV_d) of 30.83 L, suggesting extensive tissue penetration .

Pharmacokinetics

  • Absorption: Oral bioavailability is moderate (40–60%), limited by intestinal phosphatase activity, which dephosphorylates the compound to menadiol .

  • Metabolism: Hepatic conversion to menaquinone-4 (MK-4) occurs via prenylation, linking it to endogenous vitamin K cycles .

  • Excretion: Renal clearance accounts for 70% of elimination, with a half-life of 12–24 hours .

Clinical Applications and Therapeutic Use

While menadiol sodium diphosphate is clinically approved for hemorrhage management in obstructive jaundice, the dicalcium form remains under investigation. Preclinical studies highlight its potential in:

Hemorrhage Prophylaxis

  • Surgical Settings: Preoperative administration in jaundiced patients reduces postoperative bleeding risk by restoring prothrombin activity .

  • Anticoagulant Reversal: Counteracts warfarin-induced hypoprothrombinemia, though slower onset than vitamin K1_1 .

Pediatric and Neonatal Considerations

  • Contraindications: Neonates, particularly those with glucose-6-phosphate dehydrogenase (G6PD) deficiency, risk hemolytic anemia and kernicterus due to immature hepatic conjugation systems .

  • Dosing: Pediatric doses (5–20 mg/day) require careful monitoring to avoid hyperbilirubinemia .

Regulatory and Industrial Status

As of 2025, menadiol sodium diphosphate holds marketing authorization in the UK (brand name: Kappadione), while the dicalcium salt remains in experimental stages. Regulatory hurdles include:

  • Toxicity Profiles: Long-term calcium accumulation risks in renal-impaired patients.

  • Manufacturing Standards: Ensuring batch consistency in calcium coordination to prevent variability in dissolution rates .

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